molecular formula C7H10N2O2S B13314632 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B13314632
M. Wt: 186.23 g/mol
InChI Key: DIWYCZDQSIMCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method starts with 2-methylthiazole-5-carboxylic acid as the initial raw material. The synthesis involves esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence . The overall yield of this method is around 48.3%, with a purity exceeding 97% .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)2-5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3

InChI Key

DIWYCZDQSIMCEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.